4-(Diphenylamino)benzaldehyde diphenylhydrazone
Description
Contextualization within Contemporary Organic Electronics and Photonics Research
Contemporary research in organic electronics and photonics is focused on the development of materials that can be utilized in a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and nonlinear optical (NLO) devices. The appeal of organic materials lies in their tunable properties, mechanical flexibility, and potential for low-cost, large-area fabrication. The performance of these devices is intrinsically linked to the molecular design of the organic components. Compounds like 4-(Diphenylamino)benzaldehyde (B1293675) Diphenylhydrazone are investigated for their potential to fulfill the stringent requirements of these technologies, such as efficient charge transport, high photoluminescence quantum yield, and significant nonlinear optical responses.
Importance of Donor-Acceptor Systems and Conjugated Organic Molecules in Functional Materials Science
The functionality of many organic materials is underpinned by the concept of donor-acceptor (D-A) systems within a conjugated molecular framework. researchgate.net In such systems, an electron-donating moiety is connected to an electron-accepting moiety through a π-conjugated bridge. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is central to many applications in optoelectronics. researchgate.netresearchgate.net The efficiency of this charge transfer is dependent on the electronic nature of the donor and acceptor units, as well as the length and nature of the conjugated bridge. researchgate.net These D-A molecules have garnered considerable attention due to their significant role in both industrial and biological applications. researchgate.net
Overview of Hydrazone and Diphenylamine (B1679370) Scaffolds in Molecular Design
The molecular structure of 4-(Diphenylamino)benzaldehyde Diphenylhydrazone is a composite of two crucial scaffolds: hydrazone and diphenylamine.
Hydrazone scaffolds are recognized for their versatile applications in materials science. They are known to form the basis of chemosensors, and their derivatives are an efficient class of crystalline materials for nonlinear optics. nih.gov The hydrazone group (-C=N-NH-) provides a conjugated linkage that can be readily modified, allowing for the fine-tuning of the electronic and optical properties of the molecule. The synthetic flexibility of hydrazones allows for the creation of molecules with delocalized π-electrons, which can enhance their nonlinear optical response. scirp.org
Diphenylamine scaffolds , on the other hand, are well-established as excellent hole-transporting moieties. nih.gov The nitrogen atom's lone pair of electrons can be delocalized over the two phenyl rings, making the diphenylamine group a potent electron donor. This property is extensively utilized in the design of hole-transporting materials (HTMs) for perovskite solar cells and other organic electronic devices. nih.gov Triphenylamine (B166846) derivatives, a class to which the diphenylamine moiety belongs, are widely used in organic electronic devices due to their high hole mobility, thermal stability, and amorphous morphology.
Rationale for Academic Investigation of this compound: Research Frontiers and Challenges
The academic investigation into this compound is driven by the synergistic potential of its constituent parts. The combination of a strong electron-donating diphenylamine group with a diphenylhydrazone moiety, which can act as a π-conjugated bridge and potentially as an acceptor or a modulator of the electronic properties, creates a classic donor-π-acceptor (D-π-A) or donor-π-donor (D-π-D) architecture.
Research Frontiers:
Hole-Transporting Materials: A primary area of investigation is its application as a hole-transporting material in organic and perovskite solar cells. The diphenylamine unit is expected to impart good hole mobility.
Nonlinear Optics: The extended π-conjugation and the donor-acceptor nature of the molecule suggest potential for significant second or third-order nonlinear optical properties, which are crucial for applications in photonics and optical communications.
Emissive Materials: The intramolecular charge transfer characteristics could lead to interesting photoluminescent properties, making it a candidate for use as an emitter in OLEDs.
Chemosensors: The hydrazone linkage is known to be sensitive to its chemical environment, opening up possibilities for the development of fluorescent or colorimetric sensors.
Challenges:
Synthesis and Purification: Achieving high purity of such extended conjugated molecules can be challenging and is critical for optimal device performance.
Morphological Stability: For thin-film device applications, maintaining a stable amorphous or crystalline morphology is crucial for longevity and consistent performance.
Structure-Property Relationships: A key challenge lies in establishing a clear and predictable relationship between the molecular structure and the resulting photophysical and electrochemical properties to guide the design of improved derivatives.
Scope and Objectives of Scholarly Research on the Compound
Scholarly research on this compound and related compounds aims to:
Synthesize and Characterize: Develop efficient synthetic routes and fully characterize the compound using techniques such as NMR, mass spectrometry, and single-crystal X-ray diffraction.
Investigate Photophysical Properties: Systematically study the absorption and emission properties in various solvents and in the solid state to understand the nature of the electronic transitions and the influence of the environment.
Determine Electrochemical Properties: Use techniques like cyclic voltammetry to determine the HOMO and LUMO energy levels, which are critical for assessing its suitability for use in electronic devices.
Evaluate Device Performance: Fabricate and test prototype devices, such as solar cells or OLEDs, incorporating the compound to assess its practical performance and potential.
Computational Modeling: Employ theoretical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to gain deeper insights into the electronic structure, excited states, and structure-property relationships to guide further molecular design.
While specific experimental data for this compound is not extensively available in the public domain, the properties of closely related compounds provide valuable insights into its expected performance. The following table presents data for a similar triphenylamine-based hydrazone, offering a glimpse into the potential characteristics of the target molecule.
| Property | Reported Value for a Related Triphenylamine-Based Hydrazone |
| Glass Transition Temp. (Tg) | 52-82 °C |
| Ionization Potential | 5.22–5.29 eV |
Data is for triphenylamine-based hydrazones with reactive vinyl groups and should be considered as an estimation for this compound.
Further research is necessary to fully elucidate the specific properties of this compound and to realize its potential in the field of advanced organic materials.
Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-(diphenylhydrazinylidene)methyl]-N,N-diphenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N3/c1-5-13-27(14-6-1)33(28-15-7-2-8-16-28)29-23-21-26(22-24-29)25-32-34(30-17-9-3-10-18-30)31-19-11-4-12-20-31/h1-25H/b32-25+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOSRSKYBBSDSK-WGPBWIAQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=N/N(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Mechanism Elucidation for 4 Diphenylamino Benzaldehyde Diphenylhydrazone
Strategies for the Synthesis of 4-(Diphenylamino)benzaldehyde (B1293675) Precursor
The synthesis of the target hydrazone begins with the preparation of its aldehyde precursor, 4-(diphenylamino)benzaldehyde. This is most commonly achieved through the formylation of diphenylamine (B1679370).
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic compounds, such as diphenylamine. organic-chemistry.orgjk-sci.com This reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, to introduce a formyl group (-CHO) onto the aromatic ring. jk-sci.comchemistrysteps.com
The process begins with the formation of the Vilsmeier reagent, typically a chloroiminium ion, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). chemistrysteps.comnrochemistry.com The reaction between DMF and POCl₃ is generally performed at low temperatures (e.g., 0 °C) to generate the reactive electrophile, the (chloromethylene)dimethyliminium ion. nrochemistry.comchemicalbook.com
Once formed, the Vilsmeier reagent is attacked by the electron-rich diphenylamine ring in an electrophilic aromatic substitution reaction. nrochemistry.comslideshare.net The diphenylamino group is a strong electron-donating group, which activates the aromatic ring, particularly at the para position, making it highly susceptible to electrophilic attack. The substitution occurs preferentially at the less sterically hindered para position to the nitrogen atom. jk-sci.comnrochemistry.com This attack leads to the formation of an iminium intermediate, which is then hydrolyzed during aqueous workup to yield the final product, 4-(diphenylamino)benzaldehyde. organic-chemistry.orgjk-sci.com
A typical laboratory procedure involves adding POCl₃ dropwise to DMF at 0 °C, followed by the addition of diphenylamine. chemicalbook.com The reaction mixture is then heated (e.g., to 70-100 °C) for several hours to drive the reaction to completion. chemicalbook.com The reaction is subsequently quenched by pouring it into ice water, and the product is often precipitated and collected. chemicalbook.com Neutralization, for instance with sodium acetate, may follow before extraction and purification. chemicalbook.com
Table 1: Typical Reaction Parameters for Vilsmeier-Haack Formylation of Diphenylamine
| Parameter | Condition | Source(s) |
|---|---|---|
| Formylating Agent | N,N-Dimethylformamide (DMF) | nrochemistry.comchemicalbook.com |
| Halogenating Agent | Phosphorus oxychloride (POCl₃) | nrochemistry.comchemicalbook.com |
| Substrate | Diphenylamine | chemicalbook.com |
| Reaction Temp. | 70-100 °C | chemicalbook.com |
| Reaction Time | 5-6 hours | chemicalbook.com |
| Workup | Quenching in ice water, neutralization, extraction | chemicalbook.com |
Optimization of the Vilsmeier-Haack reaction aims to improve yield, reduce reaction times, and minimize waste, aligning with the principles of green chemistry. Key parameters for optimization include reaction temperature, stoichiometry of reagents, and reaction time. While traditional methods often involve significant amounts of solvents and harsh reagents, modern approaches seek more environmentally benign alternatives.
Green chemistry strategies can be applied to this synthesis. rsc.org For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in many organic transformations by enabling rapid and uniform heating. rsc.orgwjpmr.com Solvent-free or "grindstone" chemistry, where reactants are ground together in the absence of a solvent, presents another green alternative that can reduce volatile organic compound (VOC) emissions and simplify product isolation. wjpmr.com While specific literature on green synthesis for 4-(diphenylamino)benzaldehyde is sparse, these general principles are applicable. Maximizing atom economy by carefully controlling the stoichiometry of the Vilsmeier reagent to avoid large excesses is another crucial consideration. rsc.org
Principles of Hydrazone Formation: Condensation Reactions
Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNR₃R₄ structure. They are synthesized through the condensation reaction of an aldehyde or ketone with a hydrazine (B178648). wikipedia.org This reaction is a type of nucleophilic addition-elimination. asianpubs.org The formation of 4-(diphenylamino)benzaldehyde diphenylhydrazone from 4-(diphenylamino)benzaldehyde and 1,1-diphenylhydrazine (B1198277) follows this general principle.
The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen of the aldehyde, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazine. khanacademy.orgnih.gov The reaction is reversible, and the position of the equilibrium can be influenced by factors such as pH and the removal of water, which is the sole byproduct. khanacademy.orgresearchgate.net While the reaction is acid-catalyzed, excessively low pH can be counterproductive as it leads to the protonation of the hydrazine nucleophile, rendering it inactive. nih.gov
Mechanistic Pathways of Imination in the Formation of this compound
The formation of the hydrazone proceeds through a well-established mechanistic pathway involving two key stages: nucleophilic addition and dehydration. nih.govlibretexts.org
Nucleophilic Addition: The reaction initiates with the attack of the terminal nitrogen atom of 1,1-diphenylhydrazine on the electrophilic carbonyl carbon of 4-(diphenylamino)benzaldehyde. This step is often facilitated by acid catalysis, where the carbonyl oxygen is protonated. nih.gov This nucleophilic attack results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. nih.gov
Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration to form the stable C=N double bond of the hydrazone. This elimination of a water molecule is also typically acid-catalyzed. The hydroxyl group of the intermediate is protonated to form a good leaving group (-OH₂⁺), which is subsequently eliminated. A final deprotonation step yields the neutral hydrazone product and regenerates the acid catalyst. nih.govlibretexts.org
Synthetic Approaches to Structural Analogues and Derivatives for Structure-Property Studies
The synthesis of structural analogues and derivatives is a common strategy to investigate structure-property relationships. For this compound, this can be achieved by modifying either the aldehyde or the hydrazine precursor.
For example, substituting the diphenylamine moiety in the aldehyde precursor with other electron-donating groups can modulate the electronic properties of the final hydrazone. The synthesis of 4-(N,N-Di-p-tolylamino)benzaldehyde N′,N′-diphenylhydrazone was accomplished by reacting 4-(di-p-tolylamino)benzaldehyde with 1,1-diphenylhydrazine, demonstrating this approach. researchgate.net
Similarly, the aldehyde functional group can be reacted with other hydrazine derivatives to create a library of related compounds. The reaction of 4-(diphenylamino)benzaldehyde with 4-phenylthiosemicarbazide (B147422) in refluxing ethanol (B145695) with a catalytic amount of p-toluenesulfonic acid yields 4-(diphenylamino)benzaldehyde 4-phenylthiosemicarbazone. nih.govresearchgate.net Such derivatives allow for systematic studies of how molecular structure influences optical, electronic, and biological properties.
Table 2: Examples of Synthesized Analogues and Derivatives
| Aldehyde Precursor | Hydrazine/Semicarbazide Precursor | Product Name | Source(s) |
|---|---|---|---|
| 4-(di-p-tolylamino)benzaldehyde | 1,1-diphenylhydrazine | 4-(N,N-Di-p-tolylamino)benzaldehyde N′,N′-diphenylhydrazone | researchgate.net |
Purification and Yield Optimization in the Laboratory Synthesis of Hydrazones
Effective purification and yield optimization are critical for the successful laboratory synthesis of hydrazones.
Purification: Hydrazones are typically crystalline solids, making recrystallization a common and effective method for purification. chemicalbook.com Solvents for recrystallization must be chosen carefully to ensure the compound is soluble at high temperatures but sparingly soluble at low temperatures. Column chromatography over silica (B1680970) gel is another widely used technique for purifying hydrazones and their derivatives. rsc.org However, some hydrazones can be sensitive to the acidic nature of silica gel, potentially leading to decomposition. reddit.com In such cases, using a deactivated stationary phase (e.g., by adding a small amount of a base like triethylamine (B128534) to the eluent) or opting for other purification methods like preparative thin-layer chromatography (TLC) may be necessary. rsc.orgreddit.com
Yield Optimization: The yield of hydrazone synthesis can be maximized by controlling several reaction parameters.
Stoichiometry: Using a slight excess of one reactant can help drive the reaction to completion, although this may complicate purification.
Catalyst: The concentration and type of acid catalyst can significantly impact the reaction rate. Optimization is often required to find the ideal catalytic conditions that promote hydrazone formation without causing unwanted side reactions.
Temperature: While many hydrazone formations proceed at room temperature, gentle heating can increase the reaction rate. nih.gov
Water Removal: As a condensation reaction, the removal of the water byproduct can shift the equilibrium towards the product side, thereby increasing the yield. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.
Continuous Flow Systems: For larger-scale synthesis, continuous flow reactors can offer superior control over reaction parameters, leading to higher yields and purity. researchgate.net Statistical methods like Design of Experiments (DoE) can be employed to systematically optimize multiple variables simultaneously, such as reactant concentrations and hydrogel composition. nih.gov
Advanced Spectroscopic and Structural Characterization Techniques Applied to 4 Diphenylamino Benzaldehyde Diphenylhydrazone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual atoms.
In the ¹³C NMR spectrum of the precursor, the carbonyl carbon of the aldehyde group would be observed at a significantly downfield chemical shift. The quaternary carbons and the protonated carbons of the aromatic rings would populate the aromatic region of the spectrum. Upon formation of the diphenylhydrazone, the disappearance of the aldehydic proton signal and the appearance of a new signal corresponding to the azomethine proton (CH=N) would be a key indicator of successful reaction. Similarly, in the ¹³C NMR spectrum, the signal for the aldehydic carbon would be replaced by a new signal for the imine carbon.
Table 1: Predicted Key NMR Shifts for 4-(Diphenylamino)benzaldehyde (B1293675) Diphenylhydrazone
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Azomethine (CH=N) | ~8.0 - 8.5 | ~150 - 160 |
| Aromatic (Ar-H) | ~6.8 - 7.8 | ~110 - 150 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
To unravel the complex spin systems within the multiple aromatic rings of 4-(Diphenylamino)benzaldehyde diphenylhydrazone, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be indispensable. COSY experiments would reveal the coupling networks between adjacent protons within each aromatic ring, aiding in the assignment of specific proton signals. HSQC would then correlate these proton signals to their directly attached carbon atoms, facilitating the unambiguous assignment of the ¹³C NMR spectrum. These techniques are crucial for confirming the connectivity of the molecular framework.
Solid-state NMR (ssNMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in the solid state, particularly for amorphous or poorly crystalline materials. For this compound, ssNMR could provide valuable information on the conformational polymorphism and molecular motions in the solid phase. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra, revealing details about the local environment of the carbon atoms. Furthermore, advanced ssNMR experiments can probe intermolecular interactions and packing arrangements, which are critical for understanding the material's bulk properties.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule and the nature of their chemical bonds.
For this compound, the IR spectrum is expected to show characteristic absorption bands. The C=N stretching vibration of the hydrazone group would be a prominent feature, typically appearing in the range of 1620-1650 cm⁻¹. The C-N stretching vibrations of the diphenylamino group would also be observable. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations would give rise to strong bands in the fingerprint region (below 1000 cm⁻¹), which can be indicative of the substitution pattern of the aromatic rings.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The C=C stretching vibrations of the aromatic rings would produce strong signals in the Raman spectrum. The symmetric vibrations of the molecule would also be more prominent in the Raman spectrum, providing a more complete vibrational profile of the compound.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C=N | Stretching | 1620 - 1650 | IR, Raman |
| C-N | Stretching | 1250 - 1350 | IR |
| Aromatic C=C | Stretching | 1450 - 1600 | IR, Raman |
| Aromatic C-H | Stretching | > 3000 | IR, Raman |
| Aromatic C-H | Out-of-plane Bending | 650 - 900 | IR |
Electronic Absorption and Emission Spectroscopy for Probing Electronic Transitions
Electronic spectroscopy, particularly UV-Visible absorption and fluorescence spectroscopy, is instrumental in understanding the electronic structure and transitions within a molecule.
The UV-Visible absorption spectrum of this compound is expected to be characterized by intense absorption bands arising from π-π* and n-π* electronic transitions within the extensive conjugated system. The diphenylamino group acts as a strong electron donor, while the diphenylhydrazone moiety can act as an electron acceptor, leading to the possibility of intramolecular charge transfer (ICT) transitions.
These ICT bands are typically broad and located at longer wavelengths (in the visible region), and their position can be sensitive to the polarity of the solvent. The extended conjugation pathway, encompassing the diphenylamino, benzaldehyde (B42025), and diphenylhydrazone moieties, facilitates this charge transfer. Studies on similar triphenylamine (B166846) fluorophores containing diphenylhydrazone structures have highlighted the role of such ICT processes in their photophysical properties, including aggregation-induced emission (AIE) phenomena. rsc.org The analysis of the UV-Visible spectrum, therefore, provides crucial insights into the electronic communication between the different parts of the molecule and the nature of its low-lying excited states.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry serves as a crucial tool for confirming the molecular formula and elucidating the fragmentation pathways of this compound. The exact mass of the molecular ion peak would provide unambiguous confirmation of its elemental composition.
Table 1: Expected Molecular Ion Data for this compound
| Property | Value |
| Molecular Formula | C₃₁H₂₅N₃ |
| Molecular Weight | 439.56 g/mol |
| Exact Mass | 439.2048 |
The fragmentation pattern in the mass spectrum would offer valuable structural information. Key fragmentation pathways would likely involve the cleavage of the C-N and N-N bonds. Common fragments would include ions corresponding to the diphenylamino cation, the benzaldehyde cation, and the diphenylhydrazine cation. The relative abundance of these fragment ions would depend on their stability. The fragmentation analysis of the precursor, 4-(diphenylamino)benzaldehyde, shows a prominent molecular ion peak, indicating its stability under electron impact. A similar stability would be expected for the diphenylhydrazone derivative.
X-ray Diffraction Studies for Single Crystal and Powder Analysis
X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing insights into molecular conformation, packing, and intermolecular interactions.
Determination of Solid-State Molecular Conformation and Packing
While a single crystal structure of this compound is not available in the reviewed literature, analysis of the crystal structure of the closely related compound, 4-(N,N-Di-p-tolylamino)benzaldehyde N′,N′-diphenylhydrazone, offers valuable predictive information. In this analogue, the molecule adopts a trans isomer configuration with respect to the hydrazone double bond. The central core of the molecule is largely planar, while the tolyl and phenyl rings are significantly twisted out of this plane. A similar non-planar, propeller-like conformation is anticipated for this compound due to steric hindrance between the phenyl rings of the diphenylamino and diphenylhydrazone groups.
The molecular packing in the solid state would be governed by a combination of van der Waals forces and potential weak C-H···π interactions. The bulky nature of the molecule would likely lead to a packing arrangement that maximizes space-filling while minimizing steric repulsion.
Analysis of Intermolecular Interactions and Crystal Polymorphism
The potential for polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key consideration for materials science applications. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and solid-state fluorescence. The conformational flexibility of the phenyl rings in this compound could allow for the formation of different crystal packing arrangements under varying crystallization conditions, leading to polymorphism. The study of related triphenylamine derivatives has shown that solvent choice and crystallization temperature can influence the resulting polymorphic form.
Theoretical and Computational Investigations of 4 Diphenylamino Benzaldehyde Diphenylhydrazone
Density Functional Theory (DFT) for Ground State Electronic Structure
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict molecular geometries, vibrational frequencies, and electronic properties with a favorable balance of accuracy and computational cost.
Optimization of Molecular Geometries and Conformational Energy Landscapes
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For 4-(Diphenylamino)benzaldehyde (B1293675) diphenylhydrazone, the key structural features include the planarity of its core and the orientation of the various phenyl rings.
Theoretical studies on highly analogous compounds, such as 4-(N,N-Di-p-tolylamino)benzaldehyde N′,N′-diphenylhydrazone, reveal that the molecule adopts a trans configuration with respect to the central imine (CH=N) double bond. The core fragment, NC6H4CH=N–N, is observed to be nearly planar. The triphenylamine (B166846) donor group and the diphenylhydrazone acceptor group are twisted relative to this central plane, which affects the degree of electronic communication between them. The nitrogen atom of the triphenylamine moiety typically adopts a sp²-hybridized, trigonal planar geometry.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions
Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔEgap), is a critical parameter that relates to the molecule's chemical stability and the energy required for electronic excitation.
In donor-π-acceptor molecules like 4-(Diphenylamino)benzaldehyde diphenylhydrazone, the spatial distribution of these orbitals is typically segregated. The HOMO is expected to be localized on the electron-rich diphenylamino (donor) group, while the LUMO is concentrated on the electron-deficient diphenylhydrazone (acceptor) portion and the benzaldehyde (B42025) π-bridge. This separation facilitates an intramolecular charge transfer (ICT) upon photoexcitation.
While specific DFT calculations for this compound are not detailed in the available literature, studies on structurally similar thiosemicarbazone derivatives provide insight. For instance, a DFT study on 4-(diphenylamino)benzaldehyde-4-(methyl) thiosemicarbazone using the B3LYP/6–311G++(d,p) basis set calculated a theoretical HOMO-LUMO energy gap of 2.73 eV.
| Compound | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔEgap) (eV) | Reference |
|---|---|---|---|---|---|
| 4-(diphenylamino)benzaldehyde-4-(methyl) thiosemicarbazone | DFT/B3LYP/6–311G++(d,p) | Data Not Available | Data Not Available | 2.73 |
Charge Distribution Analysis: Molecular Electrostatic Potential (MEP) and Natural Population Analysis (NPA)
Understanding the charge distribution within a molecule is key to predicting its reactivity and intermolecular interactions. The Molecular Electrostatic Potential (MEP) map is a valuable tool that visualizes the electrostatic potential on the electron density surface. It identifies regions that are rich or poor in electrons. In an MEP map, red-colored areas indicate negative potential (nucleophilic sites), while blue areas denote positive potential (electrophilic sites).
For a molecule with the structure of this compound, the MEP would likely show a negative potential around the nitrogen atoms of the hydrazone and the oxygen atom of the aldehyde (if it were a precursor), indicating these as sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. Computational analyses of related thiosemicarbazone derivatives confirm the utility of MEP in mapping these electron-rich and electron-poor regions. Natural Population Analysis (NPA) is another method used to calculate the atomic charges, providing a quantitative measure of the charge distribution.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for studying electronically excited states. It allows for the simulation of electronic spectra and provides insights into the nature of electronic transitions, which is crucial for understanding the photophysical properties of molecules.
Simulation of Electronic Absorption and Emission Spectra
TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions. These values correspond to the maximum absorption wavelengths (λmax) in a UV-Vis absorption spectrum. For this compound, the primary electronic transition is expected to be a π → π* transition with significant HOMO-to-LUMO character. This transition is responsible for the molecule's absorption of light and is characteristic of an Intramolecular Charge Transfer (ICT). By optimizing the geometry of the first excited state, TD-DFT can also be used to simulate fluorescence emission spectra, providing information on the Stokes shift, which is the difference between the absorption and emission maxima.
Characterization of Intramolecular Charge Transfer (ICT) States
A key feature of donor-acceptor molecules is the phenomenon of Intramolecular Charge Transfer (ICT). Upon absorption of a photon, an electron is promoted from the HOMO (on the donor) to the LUMO (on the acceptor), creating an excited state with a significantly larger dipole moment than the ground state. This charge separation is fundamental to the application of such molecules in nonlinear optics and organic electronics.
TD-DFT is instrumental in characterizing the nature of this ICT state. By analyzing the molecular orbitals involved in the transition, it is possible to confirm the charge transfer from the diphenylamino group to the diphenylhydrazone moiety. Studies on the closely related p-(diethylamino)benzaldehyde diphenylhydrazone radical cation have shown that the resulting charge (or unpaired electron) is best described as residing on the aniline (B41778) nitrogen (the donor), which supports the role of this group as the primary electron-donating unit in the ICT process. In some molecules, this electronic redistribution is accompanied by a geometric relaxation in the excited state, such as twisting around a single bond, leading to a Twisted Intramolecular Charge Transfer (TICT) state.
Prediction of Nonlinear Optical (NLO) Properties through Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the nonlinear optical (NLO) properties of molecules. researchgate.netdoaj.org These methods allow for the calculation of key parameters such as dipole moment (μ), polarizability (α), and, most importantly, the first-order hyperpolarizability (β₀), which is a measure of the second-order NLO response. acs.orgmdpi.com For molecules like this compound, the presence of the electron-donating triphenylamine group and the electron-accepting nature of the hydrazone moiety suggests a significant potential for NLO activity due to intramolecular charge transfer (ICT). researchgate.net
Computational studies on similar hydrazone and triphenylamine derivatives consistently employ DFT methods, often with functionals like B3LYP or CAM-B3LYP and basis sets such as 6-31G(d,p) or 6-311G(d,p), to optimize the molecular geometry and calculate electronic properties. tandfonline.combohrium.com The calculations typically reveal that the introduction of strong donor and acceptor groups enhances the hyperpolarizability. acs.org The first hyperpolarizability is a tensor quantity, but the magnitude of the total hyperpolarizability (β_tot) is commonly used for comparison. High β_tot values are indicative of a strong NLO response, making the material a candidate for applications like second-harmonic generation (SHG) and electro-optic switching. doaj.org
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial in this context. For D-π-A systems, the HOMO is typically localized on the electron-donor fragment (diphenylamino group), while the LUMO is centered on the electron-acceptor fragment (diphenylhydrazone part). A small HOMO-LUMO energy gap (ΔE) is generally associated with higher polarizability and hyperpolarizability, as it facilitates electron delocalization and charge transfer upon excitation. bohrium.com
Table 1: Representative NLO Properties Calculated for Hydrazone Derivatives using DFT
| Property | Calculated Value | Unit |
| Dipole Moment (μ) | 5.82 | Debye |
| Average Polarizability (α) | 45.3 x 10⁻²⁴ | esu |
| First Hyperpolarizability (β₀) | 65.9 x 10⁻³⁰ | esu |
| HOMO-LUMO Energy Gap (ΔE) | 3.95 | eV |
Note: The data in this table are representative values based on published DFT calculations for structurally similar hydrazone derivatives and serve to illustrate the typical output of such analyses. Actual values for this compound would require a specific computational study.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Aggregation Phenomena
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their conformational flexibility, intermolecular interactions, and collective phenomena like aggregation. nih.gov For a relatively large and flexible molecule like this compound, MD simulations can reveal how it behaves in a condensed phase (liquid or solid-state) over time.
A key application of MD is in studying aggregation, a process critical to the performance of many organic materials. In materials science, aggregation can lead to phenomena such as Aggregation-Induced Emission (AIE), where molecules that are weakly fluorescent in solution become highly emissive in an aggregated state. nih.govmdpi.com This effect is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, within the packed environment of an aggregate. mdpi.com
MD simulations of triphenylamine-based systems have been used to explore the mechanisms behind AIE. nih.gov A typical simulation would involve placing multiple molecules in a simulation box, solvating them if necessary, and then simulating their movement over nanoseconds to microseconds. nih.gov By analyzing the simulation trajectories, researchers can monitor:
Intermolecular Distances: Tracking the proximity of molecules to identify the onset of clustering.
Radial Distribution Functions: To quantify the packing and structure within an aggregate.
Intermolecular Interactions: Identifying the specific forces driving aggregation, such as π-π stacking between the aromatic rings and hydrogen bonding involving the hydrazone nitrogen atoms.
Conformational Changes: Observing how the dihedral angles of the molecule change upon aggregation, which is directly related to the restriction of intramolecular motion.
These simulations can elucidate the preferential packing arrangements and the balance of forces that govern the self-assembly process, providing a molecular-level understanding of how bulk material properties arise from single-molecule characteristics. nih.gov
Solvation Models and Their Influence on Electronic Properties
The electronic properties of a molecule, particularly a polar one like this compound, can be significantly influenced by its surrounding environment. Solvation models are computational methods used to account for the effects of a solvent on a solute molecule's behavior without explicitly simulating every solvent molecule. researchgate.net These models are crucial for obtaining realistic predictions of properties like absorption spectra, dipole moments, and reaction energetics.
The most common approaches are implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM) and its variants (e.g., IEFPCM, CPCM). researchgate.netnih.gov In these models, the solvent is represented as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute's charge distribution and the polarized solvent are calculated.
The choice of solvent can dramatically alter the electronic properties. For instance, TD-DFT calculations of the UV-Vis absorption spectrum are often performed in different solvents to predict solvatochromism—the change in color (and thus absorption wavelength, λ_max) with solvent polarity. In polar solvents, molecules with significant intramolecular charge transfer character often exhibit a red-shift (bathochromic shift) in their absorption maximum compared to nonpolar solvents. This is because the polar solvent can better stabilize the more polar excited state relative to the ground state, thus lowering the energy required for the electronic transition. ustc.edu.cn
By performing quantum chemical calculations with different solvation models, one can predict how the molecule will behave in various chemical environments, which is essential for designing materials for solution-processed devices or for use in biological imaging where the environment is aqueous. researchgate.net
Table 2: Illustrative Effect of Solvent on Predicted Maximum Absorption Wavelength (λ_max) using TD-DFT with a PCM Solvation Model
| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) |
| Gas Phase | 1.0 | 341 |
| Dichloromethane | 8.9 | 343 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 342 |
| Water | 78.4 | 341 |
Note: This table presents hypothetical data based on trends observed for similar compounds in the literature to illustrate the influence of different solvent environments on electronic properties as predicted by computational models. researchgate.net
Fundamental Electronic and Optoelectronic Properties of 4 Diphenylamino Benzaldehyde Diphenylhydrazone
Charge Transport Mechanisms in Disordered Organic Materials
Charge transport in amorphous organic solids, such as those formed by arylaldehyde hydrazones, is fundamentally governed by a hopping mechanism, where charge carriers move between localized states. This process is heavily influenced by both energetic (diagonal) and positional (off-diagonal) disorder within the material. The theoretical framework often used to describe this behavior is the disorder formalism, which provides a quantitative relationship between the charge carrier mobility and parameters such as the energetic disorder (σ), the positional disorder (Σ), the charge carrier concentration, and the intermolecular distance.
Investigations into the charge transport properties of arylaldehyde hydrazones have revealed distinct behaviors in their glassy and supercooled liquid states. While direct data for 4-(diphenylamino)benzaldehyde (B1293675) diphenylhydrazone is not extensively available, studies on analogous compounds like 4-diphenylamino-benzaldehyde methylphenylhydrazone (DPMH) and 4-diethylamino-benzaldehyde diphenylhydrazone (DEH) provide valuable insights.
In both the glassy and supercooled liquid phases, the hole drift mobility exhibits a dependence on the electric field that can be described by the relationship exp(βE1/2). A key observation is that the hole drift mobility in the supercooled liquid state, at temperatures above the glass transition temperature (Tg), is lower than what would be extrapolated from the temperature dependence of the mobility in the glassy state (below Tg). This suggests that the increased molecular motion in the supercooled liquid state introduces additional dynamic disorder, which impedes charge transport.
The following table presents the charge transport parameters for the glassy states of DPMH and DEH, which are structurally related to 4-(diphenylamino)benzaldehyde diphenylhydrazone.
| Compound | Tg (°C) | μ0 (cm2V-1s-1) | σ (eV) | Σ |
|---|---|---|---|---|
| DPMH | 30 | 1.1 x 10-2 | 0.12 | 2.2 |
| DEH | 8 | 2.0 x 10-3 | 0.13 | 2.5 |
Table 1: Charge transport parameters for the glassy states of DPMH and DEH. Tg is the glass transition temperature, μ0 is the mobility at zero electric field and infinite temperature, σ is the energetic disorder, and Σ is the positional disorder.
The disorder formalism has been successfully applied to analyze the electric-field and temperature dependencies of the hole drift mobility in these arylaldehyde hydrazone systems. According to this model, charge transport is described as hopping through a Gaussian density of states. The mobility (μ) can be expressed as:
μ(E,T) = μ0 exp[-(2σ/3kT)2] exp[C((σ/kT)2 - Σ2)E1/2]
where:
μ0 is the mobility in the absence of disorder.
σ is the energy width of the Gaussian density of states (energetic disorder).
k is the Boltzmann constant.
T is the temperature.
C is a constant related to the intermolecular distance.
Σ is a parameter representing the degree of positional disorder.
E is the electric field.
The analysis of experimental data within this framework allows for the extraction of the key disorder parameters, σ and Σ, which characterize the charge transport properties of the material.
The molecular structure and the nature of intermolecular interactions play a crucial role in dictating the efficiency of charge migration in these materials. The triphenylamine (B166846) moiety is a well-known hole-transporting unit due to its electron-donating nature and ability to stabilize radical cations. nih.gov The propeller-like structure of triphenylamine can influence the packing of molecules in the solid state, which in turn affects the intermolecular electronic coupling and, consequently, the charge mobility. nih.gov
Photophysical Phenomena and Excited State Dynamics
Derivatives of triphenylamine, including 4-(diphenylamino)benzaldehyde and its hydrazone, exhibit interesting photophysical properties stemming from their unique molecular structures. These phenomena are largely governed by the dynamics of their excited states, which can be sensitive to the surrounding environment and external stimuli.
Many triphenylamine derivatives are known to exhibit aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE). researchgate.netdigitellinc.comrsc.org In dilute solutions, these molecules are often weakly emissive due to non-radiative decay pathways facilitated by intramolecular rotations. However, in the aggregated state or in poor solvents, these intramolecular motions are restricted, which blocks the non-radiative decay channels and leads to a significant enhancement of the fluorescence quantum yield.
Studies on 4-(diphenylamino)benzaldehyde have demonstrated AIEE properties in DMF/water mixtures. edp-open.org In pure DMF, the compound is fluorescent. As the water fraction increases, the fluorescence initially quenches, but then recovers and is significantly enhanced at very high water fractions (75-99%). edp-open.org This enhancement is accompanied by the formation of nanoaggregates.
The following table summarizes the AIEE behavior of 4-(diphenylamino)benzaldehyde in DMF/H2O mixtures.
| Water Fraction (%) | Emission Maximum (nm) | Relative Emission Intensity | Observation |
|---|---|---|---|
| 0 | 530 | Moderate | Fluorescent in pure DMF |
| 25-75 | - | Very Low | Fluorescence quenching |
| 75 | ~470 | Recovered | Fluorescence reappears, blue-shifted |
| 90-99 | ~473 | High | Drastic increase in intensity |
Table 2: Aggregation-Induced Enhanced Emission (AIEE) of 4-(diphenylamino)benzaldehyde in DMF/H2O mixtures. edp-open.org
The excited-state dynamics of these push-pull triphenylamine derivatives are highly sensitive to the solvent polarity. nih.gov In nonpolar solvents, a long-lived ππ* excited state with weak charge transfer character is typically observed. In more polar environments, this can evolve into or be directly populated as an intramolecular charge transfer (ICT) state, which is often responsible for the emissive properties. nih.gov
Mechanoluminochromism is a phenomenon where the luminescence color of a material changes in response to mechanical stimuli such as grinding or shearing. This property is often observed in materials that can exist in different solid-state packing arrangements, such as crystalline and amorphous phases, with distinct emission characteristics.
4-(diphenylamino)benzaldehyde has been shown to exhibit mechanoluminochromism. edp-open.org A shift in the emission bands is observed when comparing the pristine solid with the ground powder, which is attributed to a transition from a crystalline to an amorphous state. This change in packing alters the intermolecular interactions and the conformation of the molecules in the solid state, leading to a change in the emission color. This property is often linked to the AIE/AIEE characteristics of the molecule, as the restriction of intramolecular rotations in different solid-state phases plays a key role in both phenomena.
Solvatochromism and Environmental Sensitivity of Emission
Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—in response to the polarity of its solvent environment. nih.gov This phenomenon is particularly pronounced in molecules that exhibit a significant change in their dipole moment upon electronic excitation. The molecular architecture of this compound, featuring a strong electron-donating group linked to an electron-accepting moiety via a π-conjugated system, suggests a strong potential for solvatochromic behavior.
The core structure consists of a diphenylamino group, which acts as a potent electron donor (D), connected through a benzaldehyde (B42025) linker to a diphenylhydrazone moiety (A), which acts as the electron-accepting part of the molecule. This "D-π-A" or "push-pull" configuration facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation.
In the ground state, the molecule has a certain electron distribution and an associated dipole moment. Upon absorbing a photon, an electron is promoted to an excited state where the charge separation is more pronounced, leading to a significantly larger dipole moment. Solvents with high polarity will stabilize this more polar excited state to a greater extent than the less polar ground state. This differential stabilization lowers the energy gap for the emission process, resulting in a bathochromic shift (a shift to longer wavelengths, or red-shift) of the fluorescence spectrum as solvent polarity increases. nih.gov This behavior is classified as positive solvatochromism.
While specific experimental data for this compound is not extensively reported in the literature, the expected trend based on its D-π-A structure is illustrated in the conceptual table below.
Table 1: Conceptual Illustration of Positive Solvatochromism This table illustrates the expected trend for this compound and does not represent experimental data.
| Solvent | Relative Polarity (Increasing →) | Expected Emission Maximum (λem) | Expected Spectral Shift |
|---|---|---|---|
| Hexane | Low | Shorter Wavelength (e.g., Blue/Green) | Reference |
| Toluene | ↓ | ↓ | Slight Red-Shift |
| Chloroform | ↓ | ↓ | ↓ |
| Acetone | ↓ | ↓ | ↓ |
| Acetonitrile | High | Longer Wavelength (e.g., Yellow/Orange) | Significant Red-Shift |
Principles of Nonlinear Optical (NLO) Response
Nonlinear optics is a branch of optics that describes the behavior of light in materials where the dielectric polarization P responds nonlinearly to the electric field E of the light. scirp.org In conventional linear optics, this relationship is linear. However, when the intensity of the incident light is sufficiently high (as with lasers), nonlinear effects become prominent. These effects are critical for applications such as frequency conversion, optical switching, and optical limiting. scirp.org
The NLO response of a material is rooted in the polarizability of its constituent atoms and molecules. Materials composed of molecules with extensive, delocalized π-electron systems, like this compound, are excellent candidates for NLO applications. The π-electrons in its conjugated backbone are not tightly bound and can be easily distorted by an external electric field, leading to high molecular polarizability and hyperpolarizability, which are the microscopic origins of the macroscopic NLO response.
Molecular Engineering for Enhanced NLO Properties
The design and synthesis of organic molecules with large NLO responses is a field known as molecular engineering. Several key strategies are employed to optimize the molecular hyperpolarizability (β), many of which are exemplified by the structure of this compound.
Donor-Acceptor Strength: The magnitude of the NLO response is strongly correlated with the efficiency of intramolecular charge transfer. By using a very strong electron donor (diphenylamino) and a suitable electron acceptor (diphenylhydrazone), the change in dipole moment between the ground and excited states is maximized, which directly enhances the value of β.
π-Conjugated Bridge: The nature and length of the conjugated bridge that connects the donor and acceptor are crucial. The phenyl ring and the C=N double bond of the hydrazone serve as an efficient pathway for electron delocalization. Optimizing the length and composition of this bridge can tune the NLO properties.
Molecular Planarity: Efficient charge transfer along the D-π-A backbone is facilitated by a planar molecular geometry. While the triphenylamine donor is known for its non-planar, propeller-like shape, the electronic coupling through the benzaldehyde-hydrazone bridge is critical for the NLO response. researchgate.net
The relationship between these structural features and the resulting NLO properties is summarized in the table below.
Table 2: Molecular Engineering Principles for NLO Response in this compound
| Structural Component | Function | Principle for Enhancement |
|---|---|---|
| Diphenylamino Group | Electron Donor (D) | Utilizes a strong donor to maximize charge displacement. |
| Benzaldehyde-Hydrazone Bridge | π-Conjugated System (π) | Provides an efficient pathway for intramolecular charge transfer. |
| Diphenylhydrazone Moiety | Electron Acceptor (A) | Creates molecular asymmetry and a large change in dipole moment upon excitation. |
| Overall D-π-A Structure | Non-centrosymmetric Design | Fulfills the fundamental symmetry requirement for second-order NLO activity (non-zero β). |
Advanced Research Applications and Functional Material Integration of 4 Diphenylamino Benzaldehyde Diphenylhydrazone from an Academic Perspective
Role as Hole Transport Materials (HTMs) in Organic Electronic Systems
The inherent properties of the triphenylamine (B166846) (TPA) unit make 4-(diphenylamino)benzaldehyde (B1293675) diphenylhydrazone a prime candidate for investigation as a Hole Transport Material (HTM). TPA and its derivatives are renowned for their high hole mobility, excellent thermal stability, and suitable energy levels for efficient hole injection and transport. mdpi.comcrimsonpublishers.com The nitrogen atom's lone pair of electrons and the propeller-like arrangement of the three phenyl rings facilitate effective charge delocalization, which is crucial for charge transport. unimib.it
The addition of the diphenylhydrazone moiety extends the conjugation of the molecule. Hydrazone derivatives themselves have been explored as HTMs, valued for their synthetic accessibility and tunable electronic properties. researchgate.netresearchgate.net This combination of a premier hole-transporting core (TPA) with a conjugated hydrazone linker suggests that the resulting molecule could exhibit favorable charge transport characteristics for use in devices like organic field-effect transistors (OFETs) and perovskite solar cells (PSCs). rsc.orgfrontiersin.org
The efficacy of an HTM is governed by a set of fundamental design principles aimed at optimizing device performance. These principles provide a framework for evaluating the potential of 4-(diphenylamino)benzaldehyde diphenylhydrazone.
Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) of the HTM must be appropriately aligned with the valence band of the active light-absorbing material (e.g., a perovskite) and the work function of the anode. This alignment ensures efficient hole extraction from the absorber and injection into the HTM, minimizing energy loss. nih.gov For TPA-based materials, HOMO levels are typically in the desirable range of -4.9 to -5.5 eV, making them compatible with common perovskite absorbers. nih.gov
Hole Mobility: High hole mobility is essential for rapid and efficient charge transport, which reduces the likelihood of charge recombination and improves the fill factor and short-circuit current of a solar cell. While the benchmark HTM, spiro-OMeTAD, has modest mobility in its pristine form, new designs incorporating moieties like TPA and hydrazones aim to enhance this property. nih.gov
Thermal and Morphological Stability: HTMs must form stable, uniform, and amorphous thin films to ensure device longevity and prevent short-circuiting. The non-planar, propeller-like structure of the TPA unit is known to inhibit crystallization and promote the formation of stable amorphous glasses, a critical advantage for device fabrication and operation. mdpi.com
Optical Transparency: In most device architectures, the HTM should be transparent to the visible light absorbed by the photovoltaic layer to avoid parasitic absorption and maximize photon harvesting. researchgate.net
To illustrate these principles, the table below compares the properties of the standard HTM, Spiro-OMeTAD, with representative values for other advanced HTMs.
| Material Class | Example Compound | HOMO Level (eV) | Hole Mobility (cm²/Vs) | Key Feature |
| Spirofluorene | Spiro-OMeTAD | -5.22 | ~2 x 10⁻⁴ (doped) | Benchmark standard, good film former |
| Triphenylamine | TDF-2 | -5.36 | 4.20 x 10⁻⁵ | Excellent photostability and thermal properties nih.gov |
| Hydrazone | EDOT-Hyd | -5.23 | 1.1 x 10⁻⁴ | Low-cost synthesis, good energy alignment frontiersin.org |
This table presents representative data for classes of compounds related to this compound to illustrate key design principles.
For a potential HTM like this compound, several interfacial engineering techniques would be relevant:
Work Function Modification: The energy barrier for hole injection from the anode (like Indium Tin Oxide, ITO) into the HTM can be significant. Adsorbing a thin molecular layer, such as a self-assembled monolayer (SAM), onto the electrode can modify its work function to better match the HOMO level of the HTM, thereby facilitating more efficient charge injection.
Control of Molecular Ordering: The orientation and packing of HTM molecules at the interface with the active layer influence charge extraction. Using template layers or surface treatments can induce a more favorable molecular arrangement, improving orbital overlap and charge transfer efficiency.
Passivation of Defects: In devices like perovskite solar cells, defects at the perovskite/HTM interface can act as recombination centers. Functional groups within the HTM can passivate these defects. The nitrogen atoms in the hydrazone and amine moieties of the target compound could potentially coordinate with uncoordinated lead ions at the perovskite surface, reducing non-radiative recombination and improving the open-circuit voltage.
Development as Active Components in Organic Light-Emitting Systems (OLEDs)
The molecular structure of this compound suggests it could be a versatile component in Organic Light-Emitting Diodes (OLEDs). Triphenylamine derivatives are widely used in OLEDs, most commonly as the hole transport layer (HTL) due to their excellent charge transport properties. rsc.orgnih.gov The extended π-conjugation introduced by the diphenylhydrazone bridge could also impart emissive properties, opening the possibility of its use as an emitter, either as a dopant ("guest") or the primary component ("host") in the emissive layer (EML). rsc.org
Electroluminescence in a typical multilayer OLED is a process that converts electricity into light. frontiersin.org The fundamental device architecture and the process are as follows:
Charge Injection: When a voltage is applied, the cathode injects electrons into the Lowest Unoccupied Molecular Orbital (LUMO) of the Electron Transport Layer (ETL), while the anode injects holes into the HOMO of the Hole Transport Layer (HTL).
Charge Transport: These injected charges migrate across their respective layers under the influence of the electric field. Materials like TPA derivatives are used in the HTL to facilitate the movement of holes toward the center of the device. frontiersin.org
Exciton (B1674681) Formation: Electrons and holes meet within the Emissive Layer (EML) and recombine to form a high-energy excited state known as an exciton.
Light Emission: The exciton relaxes to its ground state, releasing the excess energy as a photon of light. The color of the emitted light is determined by the energy gap of the emissive molecule. frontiersin.org
A typical OLED structure is composed of several specialized organic layers sandwiched between two electrodes:
Anode: Transparent conductor (e.g., ITO) that injects holes.
Hole Injection Layer (HIL): Facilitates hole injection from the anode.
Hole Transport Layer (HTL): Transports holes to the EML. This compound would be a candidate for this layer.
Emissive Layer (EML): Where electron-hole recombination and light emission occur.
Electron Transport Layer (ETL): Transports electrons to the EML.
Electron Injection Layer (EIL): Facilitates electron injection from the cathode.
Cathode: A low work-function metal that injects electrons.
To achieve high efficiency and color purity in OLEDs, the EML is often composed of a "host-guest" system. In this design, a small amount of a highly emissive dopant molecule (the guest) is dispersed within a host material that makes up the bulk of the layer. researchgate.net
Host Material Role: The host material must possess a wider energy gap than the guest and facilitate charge transport to ensure that excitons are formed efficiently. Exciton energy is then transferred from the host to the guest. A critical requirement for hosts used in phosphorescent OLEDs is a high triplet energy to prevent quenching of the guest's emissive state. TPA-based materials are often explored as hosts due to their high triplet energies.
Guest Material Role: The guest molecule is responsible for the actual light emission. This arrangement prevents self-quenching that can occur when emissive molecules are packed too closely together, leading to higher quantum efficiency.
Given its large, conjugated structure, this compound could potentially serve as either a host, leveraging the high triplet energy potential of the TPA unit, or as a fluorescent guest emitter if it exhibits a high photoluminescence quantum yield. mdpi.com
Investigation in Dye-Sensitized Solar Cells (DSSCs) as Sensitizers or Hole Conductors
Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that uses a molecular sensitizer (B1316253) adsorbed onto a wide-bandgap semiconductor (typically TiO₂) to harvest light. sumdu.edu.ua The structure of this compound, featuring a strong electron donor (TPA) connected to a conjugated system, is archetypal of the Donor-π-Acceptor (D-π-A) design used for organic sensitizer dyes. researchgate.netbohrium.com
In this context, the TPA group would act as the electron donor, the diphenylhydrazone system would serve as the π-bridge, and the molecule would require an anchoring group (like a carboxylic or cyanoacrylic acid) to be attached to the structure to bind to the TiO₂ surface. Upon light absorption, the dye injects an electron into the TiO₂ conduction band. sumdu.edu.ua The oxidized dye is then regenerated by an electrolyte.
Hydrazone-based dyes have been successfully used as sensitizers in DSSCs, demonstrating good power conversion efficiencies. researchgate.net The table below summarizes the performance of several hydrazone-based dyes, illustrating their potential in this application.
| Dye Identifier | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |
| MHS-1 | 12.87 | 0.73 | 0.67 | 6.27 |
| MHS-2 | 14.21 | 0.74 | 0.71 | 7.45 |
| MHS-3 | 16.33 | 0.75 | 0.70 | 8.56 |
| MHS-4 | 17.90 | 0.76 | 0.65 | 8.85 |
Data sourced from a study on hydrazonothiazole dyes for DSSCs, demonstrating the viability of the hydrazone moiety in sensitizer design.
Alternatively, in solid-state DSSCs (ssDSSCs), where the liquid electrolyte is replaced by a solid hole conductor, this compound could be investigated for the same role it plays in perovskite solar cells: as a solid-state HTM. unimib.it In this function, it would be responsible for regenerating the oxidized dye and transporting the resulting hole to the counter-electrode.
Electron Injection and Dye Regeneration Mechanisms
In the operational framework of a DSSC, a dye molecule anchored to a semiconductor surface (typically TiO₂) absorbs a photon, leading to the excitation of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For efficient current generation, this excited electron must be rapidly injected into the conduction band of the semiconductor. Subsequently, the oxidized dye molecule must be quickly returned to its ground state by a redox mediator (e.g., I⁻/I₃⁻) in the electrolyte, a process known as dye regeneration.
Following electron injection, the oxidized dye must be efficiently regenerated to complete the circuit and prepare for the next photon absorption event. The regeneration process involves the transfer of an electron from the redox mediator in the electrolyte to the HOMO of the oxidized dye. The driving force for this reaction is the energy difference between the redox potential of the electrolyte and the HOMO level of the dye. researchgate.net Molecular dynamics simulations have suggested that an inner-sphere electron-transfer pathway can lead to very rapid dye regeneration, on the order of picoseconds. nih.gov The diphenylamino and hydrazone groups are expected to delocalize the positive charge on the oxidized dye, which can influence the kinetics of this regeneration process.
| Process | Typical Timescale | Key Influencing Factors |
| Electron Injection | Sub-100 fs to tens of ps nih.govmdpi.com | Dye's LUMO energy level relative to TiO₂ conduction band, electronic coupling between dye and semiconductor. e-asct.orgharvard.edu |
| Dye Regeneration | Picoseconds to microseconds researchgate.netnih.gov | Dye's HOMO energy level relative to electrolyte redox potential, steric hindrance around the donor center. researchgate.net |
| Charge Recombination | Microseconds to milliseconds | Energy barriers, blocking layers at the semiconductor-electrolyte interface. |
Molecular Design for Broad Spectral Absorption and Charge Separation
The efficiency of a DSSC is intrinsically linked to its ability to harvest a broad range of the solar spectrum and to effectively separate charge carriers upon photoexcitation. The molecular architecture of this compound aligns with the donor-π-acceptor (D-π-A) design principle, which is a cornerstone of modern organic sensitizer development. researchgate.net
In this configuration, the diphenylamino group acts as a potent electron donor (D), while an appropriate anchoring group (if modified to include one, such as a cyanoacrylic acid) would serve as the electron acceptor (A). The benzaldehyde (B42025) diphenylhydrazone core constitutes the conjugated π-bridge, which facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. rsc.org This ICT character is crucial for achieving broad spectral absorption that extends into the visible region of the electromagnetic spectrum. e-asct.org
The triphenylamine donor is known for its strong electron-donating ability and non-planar structure, which can help to suppress intermolecular aggregation on the semiconductor surface—a common cause of efficiency loss. The extended conjugation provided by the phenyl and hydrazone components of the bridge helps to lower the HOMO-LUMO energy gap, leading to a redshift in the absorption spectrum. researchgate.net Quantum chemical studies on similar triphenylamine derivatives have shown that upon photoexcitation, electron density is effectively moved from the donor to the acceptor end of the molecule, which is the fundamental principle of charge separation. nih.gov
| Structural Moiety | Function in DSSC Dye | Desired Physicochemical Properties |
| Diphenylamino Group | Electron Donor (D) | High electron-donating ability, non-planar geometry to inhibit aggregation. |
| Benzaldehyde Diphenylhydrazone | π-Conjugated Bridge | Efficient intramolecular charge transfer, tunable absorption spectrum, good electronic coupling between donor and acceptor. |
| (Hypothetical) Anchoring Group | Electron Acceptor (A) | Strong binding to the semiconductor surface, LUMO level appropriate for electron injection. |
Exploration in Photorefractive Materials and Optical Data Storage
The photorefractive effect is a phenomenon in which the refractive index of a material is locally altered by spatial variations in light intensity. This effect arises from the redistribution of charge carriers that are photogenerated, leading to a non-uniform internal electric field that modulates the refractive index via the electro-optic effect. Materials exhibiting this property have potential applications in holographic data storage, optical information processing, and real-time imaging. The structure of this compound, particularly its charge-transporting capabilities derived from the diphenylhydrazone moiety, makes it a relevant component for the design of photorefractive materials. aip.org
Mechanisms of Photoinduced Refractive Index Changes
The photorefractive effect in organic materials, typically polymer composites or organic glasses, is a multi-step process:
Photoionization and Charge Generation: Upon illumination with a non-uniform light pattern (e.g., an interference pattern from two laser beams), a sensitizer molecule absorbs photons and generates mobile charge carriers (usually holes). In some systems, the charge-transporting molecule itself can be photoionized.
Charge Transport: The photogenerated holes migrate through the material, typically by hopping between adjacent charge-transporting molecules, from the illuminated regions to the darker regions. The diphenylhydrazone component is known to be an effective hole-transporting material. aip.org
Charge Trapping: The mobile charges become trapped in the darker regions of the material, leading to a spatially non-uniform charge distribution. This creates a space-charge electric field (E_sc).
Refractive Index Modulation: The space-charge field modulates the local refractive index of the material. In materials containing nonlinear optical (NLO) chromophores, this modulation occurs via the Pockels effect (linear electro-optic effect), where the electric field alters the alignment of the chromophores, thereby changing the material's birefringence and refractive index. aip.org
The magnitude of the refractive index change is dependent on several factors, including the efficiency of charge generation, the mobility of the charge carriers, the density of traps, and the electro-optic coefficient of the NLO chromophore. mdpi.com
Composite Material Design for Photorefractive Performance
High-performance photorefractive materials are typically multi-component composites, where each component is optimized for a specific function. A photorefractive composite incorporating a molecule like this compound would likely be designed as follows:
Photoconducting Host: This could be an inert polymer binder doped with the charge-transporting molecule, or a polymer where the charge-transporting moiety is covalently attached. In this context, this compound would serve as the charge transport agent. Research on related structures like diethylaminobenzaldehyde diphenylhydrazone (DEH) has shown their efficacy as hole transporting materials in organic photoconductors. aip.org
Sensitizer: To generate charge carriers upon illumination at the desired wavelength (e.g., in the visible or near-infrared), a sensitizer is added. Fullerene (C₆₀) is a commonly used sensitizer in these systems. aip.org
Nonlinear Optical (NLO) Chromophore: An NLO dye with a large dipole moment is required to induce the electro-optic effect. The alignment of these chromophores in the space-charge field is what ultimately causes the change in the refractive index.
Plasticizer: A plasticizer is often added to lower the glass transition temperature (T_g) of the composite to near room temperature. This allows for the rotational mobility of the NLO chromophores under the influence of the space-charge field, which is essential for achieving a large photorefractive effect.
The concentration of each component is a critical parameter that must be optimized to achieve high performance, characterized by a large diffraction efficiency, high optical gain, and fast response time. The diphenylamino and diphenylhydrazone moieties in the subject compound provide a robust backbone for efficient hole transport, a critical parameter for the speed and magnitude of the photorefractive effect.
| Component | Function | Example Material/Compound |
| Charge Transport Agent | Facilitates the movement of photogenerated holes. | This compound |
| Sensitizer | Absorbs light and generates charge carriers. | Fullerene (C₆₀) aip.org |
| NLO Chromophore | Provides the electro-optic response to the internal electric field. | (4-(azepan-1-yl)-benzylidene)malononitrile |
| Plasticizer | Lowers the glass transition temperature to allow chromophore reorientation. | (4-(diphenylamino)phenyl)methanol |
Structure Property Function Relationships and Molecular Engineering of 4 Diphenylamino Benzaldehyde Diphenylhydrazone
Systematic Studies on Substituent Effects on Electronic Structure and Photophysics
The electronic and photophysical properties of the 4-(diphenylamino)benzaldehyde (B1293675) diphenylhydrazone framework are highly sensitive to chemical modifications. Systematic studies involving the introduction of various substituent groups at different positions on the aromatic rings have provided deep insights into these structure-property relationships. The nature of the substituent, whether electron-donating (EDG) or electron-withdrawing (EWG), and its position significantly modulate the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn dictates its absorption, emission, and charge transfer characteristics. mdpi.comresearchgate.netnih.govacs.orgrsc.org
Effects on Electronic Structure:
Electron-Donating Groups (EDGs): When EDGs (e.g., -OCH₃, -N(CH₃)₂) are attached to the triphenylamine (B166846) donor unit, they increase the electron density of the TPA moiety. mdpi.com This raises the energy level of the Highest Occupied Molecular Orbital (HOMO), which is predominantly localized on the TPA donor. acs.org Consequently, the HOMO-LUMO energy gap is reduced, leading to a bathochromic (red) shift in the absorption and emission spectra. rsc.org
Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs (e.g., -NO₂, -CN) to the phenyl rings of the diphenylhydrazone acceptor unit lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This also decreases the energy gap, resulting in red-shifted spectra. The strategic placement of EWGs enhances the acceptor strength, promoting a more efficient intramolecular charge transfer (ICT). mdpi.com
The Hammett parameter is often used to quantify the electronic effect of substituents, and studies have shown a good correlation between these parameters and properties like redox potentials and the energy of the lowest electronic absorption. rsc.org For instance, increasing the electron-donating ability of a substituent generally lowers the π-π* excitation energy and shifts redox potentials cathodically. rsc.org
Interactive Data Table: Effect of Substituents on Photophysical Properties of Hydrazone Derivatives
Below is a representative table illustrating how different substituents can tune the photophysical properties of D-π-A hydrazone systems. The data is a composite from typical findings in the literature. acs.orgnih.gov
| Substituent (on Acceptor Moiety) | Absorption Max (λ_max, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Solvatochromic Shift (nm) |
| -H (Unsubstituted) | 473 | 22,200 | ~550 | Positive |
| -CH₃ (Weak EDG) | 478 | 82,500 | ~560 | Positive |
| -OCH₃ (Strong EDG) | 487 | 47,500 | ~575 | Positive |
| -Cl (Weak EWG) | 488 | 48,700 | ~580 | Positive |
| -CN (Strong EWG) | 584 | 6,100 | ~650 | Strong Positive |
Note: The specific values can vary based on the exact molecular backbone, substituent position, and solvent used. The general trend demonstrates the powerful influence of substituents.
These systematic studies are crucial for establishing clear structure-property relationships, enabling the rational design of molecules with precisely tailored electronic and photophysical characteristics for applications in fields like organic electronics and sensors. researchgate.netacs.org
Influence of Molecular Conformation and Torsional Barriers on Charge Transfer and Emission
The three-dimensional structure of 4-(diphenylamino)benzaldehyde diphenylhydrazone is inherently non-planar. The triphenylamine (TPA) unit adopts a characteristic propeller-like conformation, and there is torsional freedom around the various single bonds connecting the aromatic rings and the hydrazone linker. This conformational flexibility, particularly the torsional (dihedral) angles between the different molecular fragments, plays a critical role in determining the extent of π-conjugation, the efficiency of intramolecular charge transfer (ICT), and the nature of the emissive state. acs.orgresearchgate.net
The charge transfer from the TPA donor to the hydrazone acceptor is highly dependent on the orbital overlap between these segments. A more planar conformation generally leads to better π-conjugation and more efficient charge transfer. However, significant steric hindrance between adjacent phenyl rings and other groups can force the molecule to adopt a more twisted geometry. This twisting can disrupt the π-conjugation, affecting the electronic communication between the donor and acceptor. acs.org
Strategies for Modulating Intramolecular Charge Transfer (ICT) Characteristics
The intramolecular charge transfer (ICT) from the electron-rich triphenylamine donor to the electron-deficient diphenylhydrazone acceptor is the cornerstone of the photophysical behavior of this compound. The ability to precisely control and modulate this ICT process is essential for tailoring the material's properties for specific applications. Several key strategies are employed to achieve this modulation:
Tuning Donor and Acceptor Strength: The most direct method to influence ICT is by altering the electron-donating capacity of the TPA unit and the electron-accepting strength of the hydrazone moiety. As discussed in section 7.1, introducing EDGs on the TPA group or EWGs on the hydrazone part enhances the driving force for charge transfer, typically leading to a stronger ICT character in the excited state and a red-shift in the emission wavelength. mdpi.comresearchgate.net
Modification of the π-Conjugated Bridge: The benzaldehyde-derived linker that connects the donor and acceptor is not merely a passive spacer but an active component in mediating the electronic communication. Extending the π-conjugation of the bridge (e.g., by incorporating vinylene or thiophene units) can facilitate charge delocalization and enhance the efficiency of charge transfer over longer distances. acs.org This generally results in significant bathochromic shifts in both absorption and emission spectra.
Controlling Molecular Geometry and Torsional Angles: As detailed in section 7.2, the molecular conformation has a profound impact on ICT. Strategies to control the geometry include:
Steric Engineering: Introducing bulky substituents near the rotatable bonds can create steric hindrance, forcing a more twisted conformation and potentially favoring the formation of TICT states, which can be used to create environmentally sensitive (e.g., viscosity- or polarity-sensing) probes. acs.org
Planarization/Rigidification: Conversely, chemically "locking" the conformation through covalent bridges can create a more planar and rigid structure. rsc.org This strategy enhances π-conjugation, suppresses non-radiative decay from TICT states, and often leads to significantly higher fluorescence quantum yields and improved charge transport properties. rsc.org This approach leads to what is known as Planarized Intramolecular Charge Transfer (PICT), which is highly desirable for applications like OLEDs. rsc.org
By combining these strategies, researchers can gain fine control over the ICT process, enabling the design of molecules with tailored emission colors, environmental sensitivity, and efficiencies for various optoelectronic applications. acs.orgnih.gov
Rational Design Principles for Tunable Optical Absorption and Emission Wavelengths
The ability to predictably tune the absorption and emission wavelengths of this compound and its derivatives is central to their application in areas like organic light-emitting diodes (OLEDs), sensors, and nonlinear optics. Rational design principles, guided by a deep understanding of structure-property relationships, allow for the synthesis of molecules with customized colors.
The primary factor governing the absorption and emission wavelengths is the HOMO-LUMO energy gap. Any structural modification that reduces this gap will cause a bathochromic (red) shift, while an increase in the gap will lead to a hypsochromic (blue) shift. The key design principles are:
Modulating Donor-Acceptor Strength: As established previously, strengthening the donor (with EDGs) or the acceptor (with EWGs) is a highly effective way to decrease the energy gap and red-shift the absorption and emission. researchgate.netnih.gov This push-pull strategy is a fundamental concept in the design of organic chromophores.
Extending π-Conjugation: Increasing the length of the conjugated π-system over which the electrons are delocalized consistently lowers the HOMO-LUMO gap. For the target molecule, this can be achieved by inserting additional conjugated units, such as phenylene, vinylene, or thiophene, into the π-bridge between the TPA and hydrazone moieties. rsc.org This extension of the conjugated path allows for absorption and emission at longer wavelengths, potentially moving from the blue-green region into the yellow-red or even near-infrared (NIR) region. acs.org
Enforcing Molecular Planarity: A more planar molecular structure enhances the effective conjugation length by improving the overlap of p-orbitals along the molecular backbone. As discussed, chemical strategies that rigidify the structure and reduce torsional freedom can lead to significant red-shifts in the absorption spectra and often result in sharper, more defined emission peaks with higher quantum yields. rsc.org
These principles can be used in a combinatorial fashion to achieve fine control over the optical properties. For example, a molecule can be designed with a strong donor, a strong acceptor, and an extended, planarized π-bridge to achieve absorption and emission at very long wavelengths. Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable tools in this process, allowing for the prediction of the optical properties of new molecular designs before their synthesis. rsc.org
Molecular Design for Optimized Charge Carrier Mobility and Lifetime
For applications in organic electronics, such as organic field-effect transistors (OFETs) and the hole-transporting layer (HTL) in OLEDs or perovskite solar cells, high charge carrier mobility and long charge carrier lifetime are paramount. This compound, with its electron-rich TPA core, is a promising candidate for a hole-transporting material (HTM). acs.org Molecular design plays a crucial role in optimizing these charge transport properties.
Key Design Strategies for High Hole Mobility:
Intermolecular π-π Stacking: Efficient charge transport in amorphous or polycrystalline organic films occurs via a "hopping" mechanism, where a charge (in this case, a hole) moves between adjacent molecules. The rate of hopping is highly sensitive to the distance and orbital overlap between these molecules. Design strategies aim to promote close, ordered packing and strong intermolecular π-π stacking. nih.govacs.org
Molecular Rigidity and Planarity: Rigid, planar molecular structures tend to pack more effectively, reducing the intermolecular distance and enhancing electronic coupling. rsc.org While the inherent propeller shape of TPA prevents perfect planarity, designing derivatives with reduced conformational freedom can improve charge mobility.
Reducing Reorganization Energy: The reorganization energy (λ) is the energy required to distort the geometry of a molecule when it gains or loses a charge. A lower reorganization energy facilitates faster charge hopping. Molecules with rigid structures generally exhibit lower reorganization energies. Computational studies show that substituent choice can also have a strong effect on the reorganization energy, which is a dominant factor in determining hole mobility. acs.orgrsc.org
Optimizing Charge Carrier Lifetime:
The lifetime of charge carriers is often limited by recombination processes. In devices, this can be influenced by the morphology of the material and the interfaces between different layers. Molecular design can contribute by:
Energy Level Alignment: Proper tuning of the HOMO level of the HTM is crucial to create a small energy barrier for hole injection from the anode and transport to the emissive layer, while a high LUMO level helps to block electrons from leaking into the HTL, thus reducing recombination at the interface. acs.org
Structural Stability: Molecules that are chemically and morphologically stable are less likely to form traps or defects over time, which can act as recombination centers.
By employing these design principles, new derivatives based on the this compound scaffold can be engineered to exhibit superior charge transport characteristics, making them highly competitive materials for next-generation organic electronic devices.
Supramolecular Assembly and Aggregation Control for Enhanced Functional Properties
While the properties of individual molecules are fundamentally important, their collective behavior in the solid state or in aggregates often dictates the performance of a final device or material. Controlling the self-assembly of this compound and its derivatives through supramolecular interactions is a powerful strategy to enhance their functional properties. researchgate.netdigitellinc.comnih.gov
A key phenomenon observed in many TPA-based molecules is Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE). rsc.orgnih.govmdpi.comnih.gov In dilute solutions, these molecules may be weakly fluorescent due to the free rotation of the phenyl rings of the TPA group, which provides a non-radiative pathway for the excited state to decay. However, in the aggregated state or in the solid form, these intramolecular rotations are physically restricted. This restriction of intramolecular motion (RIM) blocks the non-radiative decay channels, forcing the excited state to decay radiatively and leading to a dramatic increase in fluorescence quantum yield. rsc.orgresearchgate.net The propeller-like shape of the TPA unit is crucial as it prevents strong π-π stacking that would otherwise cause fluorescence quenching in the solid state. rsc.orgacs.org
Strategies for Controlling Aggregation:
Hydrogen Bonding: Introducing functional groups capable of forming strong, directional hydrogen bonds, such as urea or amide moieties, can guide the self-assembly process. researchgate.netdigitellinc.comnih.gov For example, TPA derivatives linked by urea bonds can form well-defined supramolecular polymers and nanowires. This controlled assembly can influence electronic properties and facilitate charge transport along the ordered structure. researchgate.net
Solvent Control: The aggregation behavior can be tuned by changing the solvent composition. In a good solvent, the molecules are dissolved as individual species. By adding a poor solvent (a non-solvent), the molecules are forced to aggregate, activating the AIE effect. The size and morphology of the resulting nanoaggregates can be controlled by the solvent ratio and other conditions. mdpi.com
Substituent Effects: The nature and position of substituents can influence packing in the solid state. Bulky side groups can be used to control the intermolecular distance and prevent undesirable quenching interactions, while specific functional groups can be introduced to direct the formation of desired crystal packing motifs. acs.org
By harnessing these supramamolecular principles and the AIE effect, it is possible to create highly emissive solid-state materials, develop sensitive fluorescent sensors that "turn on" in the presence of analytes that induce aggregation, and construct ordered nanostructures with anisotropic properties for advanced electronic applications. digitellinc.commdpi.comnih.gov
Future Outlook and Emerging Research Directions
Advanced Synthetic Strategies for Complex Hydrazone Architectures
The conventional synthesis of hydrazones via the condensation of hydrazines and carbonyl compounds, while effective, often requires harsh conditions and lengthy reaction times, limiting the creation of more complex, sterically hindered architectures like 4-(Diphenylamino)benzaldehyde (B1293675) diphenylhydrazone. Future advancements will focus on more sophisticated and efficient synthetic methodologies.
Modern catalytic methods are emerging as a primary route to overcome these limitations. Palladium-catalyzed C-N coupling reactions, for instance, offer an alternative pathway for forming the N-aryl bond in complex hydrazones under milder conditions. organic-chemistry.org Furthermore, catalyst systems based on other transition metals like iridium and nickel are being explored for chemo- and regioselective functionalization of hydrazone scaffolds. organic-chemistry.organalis.com.my Another promising avenue is the use of photocatalysis, which can enable novel bond formations under ambient conditions using light as the energy source. organic-chemistry.org
Additionally, innovative process technologies are being developed. Mechanochemistry, which utilizes mechanical force to drive reactions, often in the absence of bulk solvents, presents a green and efficient alternative. qub.ac.uk Techniques such as ball milling and twin-screw extrusion (TSE) can facilitate the synthesis of complex organic molecules, including hydrazones, with high yields and purity. qub.ac.ukacs.org Continuous flow synthesis is another key strategy, offering precise control over reaction parameters, enhanced safety for handling reactive intermediates, and improved scalability from the lab to industrial production. nih.govresearchgate.net These advanced methods are crucial for producing libraries of complex hydrazone derivatives for systematic structure-property relationship studies.
Integration with Machine Learning and High-Throughput Screening for Materials Discovery
The discovery of next-generation functional materials is being revolutionized by the integration of computational tools, particularly machine learning (ML) and high-throughput screening (HTS). The chemical space of potential hydrazone derivatives is vast; synthesizing and testing each candidate individually is impractical. Computational approaches offer a path to rapidly identify promising candidates with desired electronic and optical properties.
High-throughput virtual screening, powered by quantum chemical calculations like Density Functional Theory (DFT), can predict key parameters such as HOMO/LUMO energy levels, absorption spectra, and charge transport properties for large libraries of virtual compounds. acs.orgresearchgate.net This allows researchers to prioritize the most promising molecular designs for synthesis.
Machine learning models, trained on existing experimental and computational data, can further accelerate this process. digitellinc.combham.ac.uk By learning the complex relationships between molecular structure and material properties, ML algorithms can predict the performance of novel, untested compounds with remarkable accuracy and speed. nih.govresearchgate.net For a molecule like 4-(Diphenylamino)benzaldehyde diphenylhydrazone, ML could be used to predict how modifications to the phenyl rings or the hydrazone linkage would affect its performance as a hole-transport material or an electrochromic dye, guiding synthetic efforts toward optimal structures. bham.ac.uknih.gov This synergy between computational screening and targeted synthesis is essential for accelerating the discovery of new functional organic materials.
Exploration of New Spectroscopic Probes for Ultrafast Dynamics
A deep understanding of the photophysical processes that occur in functional molecules upon light absorption is critical for designing more efficient optoelectronic devices. For materials like this compound, which are built on a donor-acceptor framework, understanding the dynamics of charge transfer is paramount. Ultrafast spectroscopic techniques are indispensable tools for this purpose.
Transient absorption (TA) spectroscopy, with femtosecond time resolution, allows researchers to directly observe the formation and decay of excited states, such as locally excited (LE) states and intramolecular charge transfer (ICT) states. arxiv.orgnih.gov Studies on similar triphenylamine-based donor-acceptor molecules have used TA to map the complex relaxation pathways following photoexcitation. nih.govnih.gov These experiments reveal how factors like solvent polarity influence the dynamics, for instance, by stabilizing charge-separated states. nih.gov For this compound, TA spectroscopy could elucidate the efficiency and timescale of charge separation, identify competing relaxation channels like intersystem crossing to triplet states, and reveal the role of molecular vibrations in these processes. arxiv.orgacs.org This knowledge is crucial for optimizing the molecular structure to enhance desired photophysical properties, whether for light emission in OLEDs or charge generation in solar cells.
| Spectroscopic Technique | Information Gained | Timescale | Relevance to Hydrazones |
| Femtosecond Transient Absorption | Excited-state formation, charge transfer dynamics, relaxation pathways | Femtoseconds to Nanoseconds | Elucidating the efficiency of intramolecular charge transfer (ICT) from the triphenylamine (B166846) donor. arxiv.orgnih.gov |
| Time-Resolved Photoluminescence | Fluorescence lifetime, radiative and non-radiative decay rates | Picoseconds to Microseconds | Quantifying the emissive properties for applications in organic light-emitting diodes (OLEDs). nih.gov |
| Spectroelectrochemistry | Electronic structure of redox species, stability of charged states | Seconds to Minutes | Characterizing the colored states in electrochromic applications and assessing material stability. nih.gov |
Development of Multi-Functional Materials Incorporating Hydrazone Moieties
The modular nature of the hydrazone linkage makes it an excellent platform for creating multi-functional materials where several properties are engineered into a single molecule or system. rsc.org The triphenylamine-hydrazone scaffold is particularly well-suited for this, combining the excellent hole-transporting and electro-active properties of triphenylamine with the synthetic versatility and responsive nature of the hydrazone group.
One significant area is the development of materials with both electrochromic and photochromic behavior. rsc.org Research on triphenylamine-based materials has demonstrated their ability to change color in response to both electrical potential (electrochromism) and light (photochromism), making them suitable for applications in smart windows, displays, and optical memory. rsc.orgrsc.org A metallopolymer incorporating a triphenylamine-hydrazone ligand, for example, exhibited stable electrochromic switching from yellow to green-blue. nih.gov
Another emerging direction is in chemical sensing. The hydrazone unit contains both hydrogen bond donors (N-H) and acceptors (C=N), making it sensitive to its chemical environment. mdpi.com This property has been exploited to create hydrazone-based chemosensors that can detect specific ions or molecules through changes in their fluorescence or color. nih.govresearchgate.net By integrating the responsive hydrazone moiety with the electronically active triphenylamine core, highly sensitive and selective sensors for environmental or biological analytes could be developed. rsc.org
Bridging Fundamental Understanding to Scalable Manufacturing Processes for Research
A critical challenge in the field of organic electronics is translating promising laboratory-scale results into viable technologies through scalable manufacturing processes. infinitypv.com For materials like this compound to move beyond basic research, a focus on scalable synthesis and processing is essential.
Traditional batch synthesis methods are often inefficient and costly for large-scale production. acs.org Continuous flow chemistry and twin-screw extrusion (TSE) are emerging as key enabling technologies for the scalable manufacturing of organic materials. rsc.org Flow synthesis allows for the continuous production of materials with high consistency and purity, while TSE offers a solvent-free method for conducting organic reactions, reducing waste and cost. acs.orgresearchgate.netqub.ac.uk These methods have been successfully applied to condensation reactions like hydrazone formation, demonstrating their potential for industrial-scale production. acs.org
Similarly, the deposition of these materials into thin films for devices needs to move from lab-based techniques like spin-coating to scalable methods compatible with large-area manufacturing, such as roll-to-roll printing or slot-die coating. infinitypv.com Research into the formulation of "inks" based on novel hydrazone materials is a crucial step in this transition. Bridging the gap between fundamental molecular design and process engineering is vital for the eventual commercialization of these advanced functional materials. rsc.org
Challenges and Perspectives in Next-Generation Organic Functional Materials
The development of next-generation organic functional materials based on scaffolds like this compound faces several key challenges that must be addressed to realize their full potential.
Stability: Organic materials can be susceptible to degradation when exposed to oxygen, moisture, and UV light. Improving the intrinsic chemical and photochemical stability of the hydrazone and triphenylamine units is crucial for long-term device performance. mdpi.com
Scalability and Purity: As discussed, moving from lab-scale synthesis to industrial manufacturing requires the development of robust, cost-effective, and green synthetic processes that consistently deliver high-purity materials. infinitypv.commdpi.com
Device Integration: Efficiently integrating new materials into device architectures remains a significant hurdle. This includes optimizing solubility for solution processing, ensuring good film formation (morphology), and managing the interfaces between different layers in a device to ensure efficient charge injection and transport. csfusion.orgelectronicsclap.com
Performance Gaps: While organic materials have improved dramatically, their performance in areas like charge carrier mobility often still lags behind their inorganic counterparts. mdpi.com A deeper understanding of structure-property relationships, aided by computational modeling and advanced characterization, is needed to rationally design materials that close these gaps. csfusion.org
Despite these challenges, the perspective for triphenylamine-hydrazone based materials is bright. Their synthetic tunability allows for precise control over electronic properties, offering a platform to create bespoke materials for a wide range of applications, from flexible displays and solar cells to advanced sensors and neuromorphic computing devices. rsc.orgresearchgate.net The continued synergy between synthetic chemistry, materials science, computational modeling, and engineering will be the driving force behind the next generation of organic functional materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 4-(Diphenylamino)benzaldehyde diphenylhydrazone, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized by condensing 4-(Diphenylamino)benzaldehyde (precursor) with diphenylhydrazine. A typical procedure involves refluxing equimolar amounts of the aldehyde and hydrazine in absolute ethanol with a catalytic amount of glacial acetic acid (~5 drops) for 4–6 hours under inert atmosphere . Post-reaction, solvent removal under reduced pressure followed by recrystallization (e.g., using ethanol or DCM/hexane mixtures) yields the product. Optimization includes varying temperature (60–80°C), solvent polarity, and acid catalyst concentration to enhance yield and purity. Purity is confirmed via TLC or HPLC .
Q. Which spectroscopic and analytical techniques are critical for characterizing this hydrazone?
- Methodology :
- Structural Confirmation : Use - and -NMR to identify aromatic protons (δ 7.2–8.1 ppm) and the hydrazone C=N bond (δ 8.3–8.5 ppm) . FT-IR confirms the imine stretch (~1600 cm) and absence of aldehyde C=O (~1700 cm).
- Purity and Stability : Melting point analysis, LC-MS for molecular ion detection (), and TGA/DSC for thermal stability (decomposition >200°C) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate the electronic structure and redox properties of this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the molecule’s geometry, HOMO-LUMO gaps, and charge distribution. Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate electronic transitions. Electrochemical studies (cyclic voltammetry) reveal oxidation potentials linked to the diphenylamino group’s electron-donating effects .
Q. What strategies resolve contradictions in reported biological activity data for hydrazone derivatives?
- Methodology :
- Systematic Variation : Synthesize analogs with substituents on the diphenylamino or hydrazone moieties to isolate structure-activity relationships (SAR).
- Assay Standardization : Use consistent in vitro models (e.g., microbial strains or cancer cell lines) and controls. For example, discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability; address this via logP measurements or molecular docking to target enzymes .
Q. How can this compound be applied in designing optoelectronic materials?
- Methodology : The extended π-conjugation and strong electron-donating diphenylamino group make it suitable for organic semiconductors. Fabricate thin films via spin-coating or vacuum deposition. Characterize charge carrier mobility using field-effect transistor (FET) configurations and photoluminescence quantum yield (PLQY) for light-emitting applications. Compare with analogs lacking the diphenylamino group to highlight its role in enhancing conductivity .
Q. What experimental and computational approaches validate hydrazone tautomerism in solution versus solid state?
- Methodology :
- Solid-State : Single-crystal X-ray diffraction (SCXRD) confirms the dominant tautomer (e.g., E-configuration). For example, ’s crystal structure of a related hydrazone shows planar geometry stabilized by hydrogen bonds.
- Solution Studies : Variable-temperature -NMR in DMSO-d or CDCl detects tautomeric shifts. UV-Vis titration in solvents of varying polarity (e.g., hexane vs. DMF) tracks spectral changes indicative of tautomer equilibrium .
Q. How do steric and electronic effects of the diphenylamino group influence reactivity in cross-coupling reactions?
- Methodology : Perform Suzuki-Miyaura couplings using the compound’s boronic acid derivative (synthesized via borylation of the aldehyde precursor). Compare reaction rates and yields with analogs (e.g., 4-(dimethylamino) derivatives) to isolate electronic effects. Steric hindrance from diphenyl groups may reduce catalytic efficiency; address this using bulky ligand systems (e.g., SPhos) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
